Kirrothricin

CAS No.: 79190-00-4

Cat. No.: VC17129073

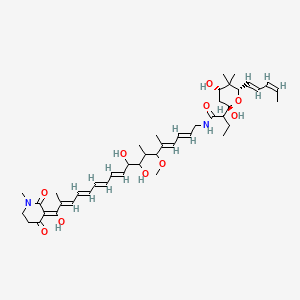

Molecular Formula: C44H64N2O10

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79190-00-4 |

|---|---|

| Molecular Formula | C44H64N2O10 |

| Molecular Weight | 781.0 g/mol |

| IUPAC Name | 2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |

| Standard InChI | InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |

| Standard InChI Key | SUMCRDMQIVHXRY-XRAYCMFKSA-N |

| Isomeric SMILES | CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |

| Canonical SMILES | CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |

Introduction

Chemical Structure and Stereochemical Configuration

Core Structural Features

Kirrothricin’s aglycone backbone consists of a polyketide-derived chain integrated with a 4-hydroxy-5,6-dihydro-2-pyridone ring (Fig. 1a) . Key differentiating features include:

-

Open tetrahydrofuran ring: Unlike aurodox or mocimycin, kirrothricin lacks the central tetrahydrofuran structure, reducing conformational rigidity .

-

3-Deoxy functionality: The absence of a hydroxyl group at position 3 alters hydrogen-bonding interactions with EF-Tu .

| Feature | Kirrothricin | Aurodox | Mocimycin |

|---|---|---|---|

| Tetrahydrofuran ring | Open | Closed | Closed |

| C-3 hydroxyl group | Absent | Present | Present |

| Pyridone ring | Dihydro | Dihydro | Fully unsaturated |

Table 1: Structural comparison of kirrothricin with Type 1 elfamycins .

Stereochemical Analysis

X-ray crystallography and NMR studies reveal that kirrothricin’s stereochemistry is defined by:

-

C-2’ and C-5’ configurations: Three stereochemistry in the side chain, confirmed via coupling constants (, ) .

-

Exocyclic double bonds: All seven double bonds adopt trans configurations, as evidenced by -NMR splitting patterns .

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Integration

While kirrothricin’s biosynthesis remains partially uncharacterized, insights from kirromycin (a Type 1 elfamycin) provide a framework:

-

Hybrid PKS-NRPS system: Kirromycin biosynthesis involves trans-acyltransferase (AT) PKS modules and NRPS domains for amino acid incorporation .

-

Tailoring enzymes: Gene knockout studies in Streptomyces collinus identified KirM (methyltransferase) and KirOI/KirOII (oxygenases) as critical for post-PKS modifications .

Putative Biosynthetic Steps for Kirrothricin

-

Polyketide chain elongation: A cis-AT PKS assembles the aglycone backbone, omitting tetrahydrofuran ring formation .

-

Pyridone ring formation: Oxidative cyclization of a β-ketoacyl intermediate generates the dihydro-2-pyridone moiety .

-

Dehydroxylation at C-3: A reductase homolog (e.g., KirN in kirromycin) may remove the hydroxyl group, though this requires experimental validation .

Biological Activity and Mechanism of Action

Antibacterial Spectrum

Kirrothricin exhibits potent activity against Gram-positive bacteria, particularly Bacillus species, but lacks efficacy against Gram-negative organisms . Its narrow spectrum contrasts with broader elfamycins like aurodox, likely due to structural differences affecting membrane permeability .

EF-Tu Inhibition

Like all elfamycins, kirrothricin binds EF-Tu, preventing GTP hydrolysis and stalling ribosomal translocation . Structural studies suggest that the open tetrahydrofuran ring reduces binding affinity compared to kirromycin, explaining its lower MIC values .

Comparative Analysis with Related Elfamycins

Functional Group Impact on Bioactivity

-

Tetrahydrofuran ring: Closed-ring elfamycins (e.g., aurodox) show 10-fold higher activity against Staphylococcus aureus than kirrothricin .

-

C-3 hydroxyl group: Deletion in kirrothricin reduces hydrogen bonding with EF-Tu’s Asp-138 residue, diminishing inhibitory potency .

Recent Advances and Future Directions

Genomic Insights

Comparative genomics of Streptomyces goldiniensis (aurodox producer) and kirrothricin-producing strains may identify tailoring enzymes responsible for tetrahydrofuran ring omission .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume